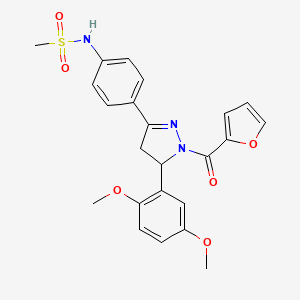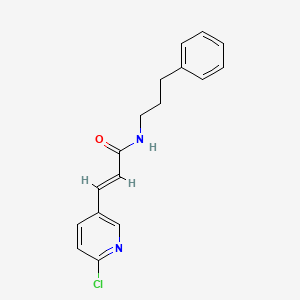
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, also known as CPP, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. However, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide also has some limitations, including its low solubility in water and instability in solution.
Orientations Futures
There are several future directions for the study of (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide may also be studied in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridinylboronic acid and (E)-3-bromoprop-2-enamide in the presence of a palladium catalyst. The reaction yields (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide in high purity and good yield.
Propriétés
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-8-15(13-20-16)9-11-17(21)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXMSUBMBLBKP-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)


![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

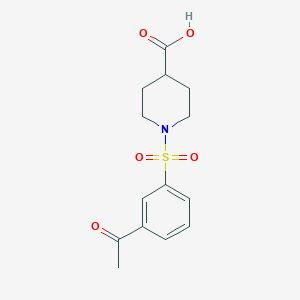
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
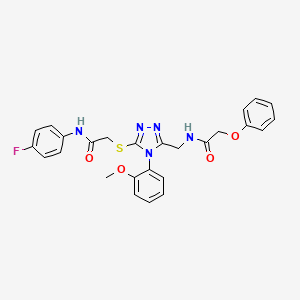
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)
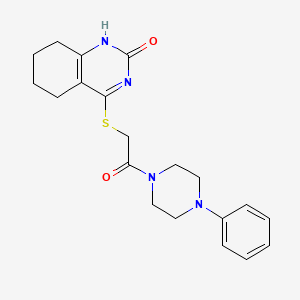
![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
